L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-
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Overview
Description
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- is a complex organic compound with significant potential in various scientific fields. This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of amino, hydroxy, and carboxyl groups makes it a versatile compound for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the indole ring. Common synthetic routes may include:
Protection of the Hydroxy Group: Using tert-butyl chloroformate to protect the hydroxy group.
Formation of the Indole Ring: Through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Amino Group: Via reductive amination or other amination reactions.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring, similar in structure but lacking the additional functional groups.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring and an amino group.
Indole-3-acetic acid: A plant hormone with an indole ring, used in plant growth and development studies.
Uniqueness
L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)- is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-5-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)14(16(22)23)15(21)12(19)8-10-9-20-13-7-5-4-6-11(10)13/h4-7,9,12,14-15,20-21H,8,19H2,1-3H3,(H,22,23)/t12-,14?,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDMUXIQGLWPEU-XSDATEAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C(CC1=CNC2=CC=CC=C21)N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C([C@@H]([C@H](CC1=CNC2=CC=CC=C21)N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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